molecular formula C25H33N5O2 B2538259 1-CYCLOHEXYL-4-[2-(3,4-DIMETHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE CAS No. 1015580-03-6

1-CYCLOHEXYL-4-[2-(3,4-DIMETHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE

Cat. No.: B2538259
CAS No.: 1015580-03-6
M. Wt: 435.572
InChI Key: BOKHWNQMQCREDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-CYCLOHEXYL-4-[2-(3,4-DIMETHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cyclohexyl group, a dimethoxyphenyl group, and a pyrazolo[1,5-a]pyrimidine core, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-CYCLOHEXYL-4-[2-(3,4-DIMETHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE typically involves multi-step organic reactions. The key steps include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the cyclohexyl and dimethoxyphenyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-CYCLOHEXYL-4-[2-(3,4-DIMETHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-CYCLOHEXYL-4-[2-(3,4-DIMETHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-CYCLOHEXYL-4-[2-(3,4-DIMETHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

1-CYCLOHEXYL-4-[2-(3,4-DIMETHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities and applications.

Properties

IUPAC Name

7-(4-cyclohexylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O2/c1-18-15-25(29-13-11-28(12-14-29)20-7-5-4-6-8-20)30-24(26-18)17-21(27-30)19-9-10-22(31-2)23(16-19)32-3/h9-10,15-17,20H,4-8,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKHWNQMQCREDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)C4CCCCC4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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